molecular formula C19H14ClNO4 B12210525 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate

1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate

Cat. No.: B12210525
M. Wt: 355.8 g/mol
InChI Key: MTOISTDKPPETGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.

    Doebner Reaction: The reaction of aniline with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate.

    Amidation: The intermediate undergoes amidation to form a new intermediate.

    Reduction: The intermediate is reduced to form another intermediate.

    Acylation: The intermediate undergoes acylation to form the final product.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit specific enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial activity .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-1-oxopropan-2-yl 2-hydroxyquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C19H14ClNO4

Molecular Weight

355.8 g/mol

IUPAC Name

[1-(3-chlorophenyl)-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C19H14ClNO4/c1-11(18(23)12-5-4-6-13(20)9-12)25-19(24)15-10-17(22)21-16-8-3-2-7-14(15)16/h2-11H,1H3,(H,21,22)

InChI Key

MTOISTDKPPETGR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.